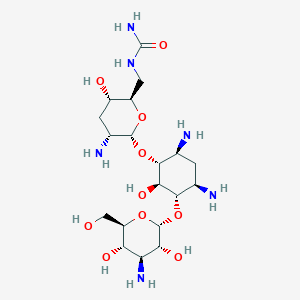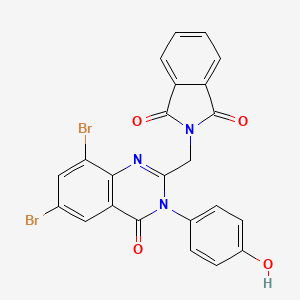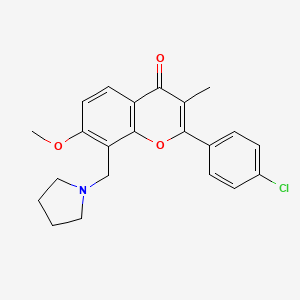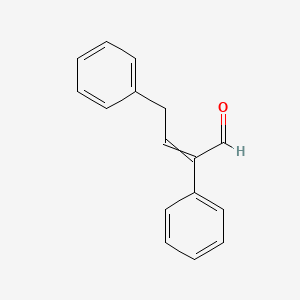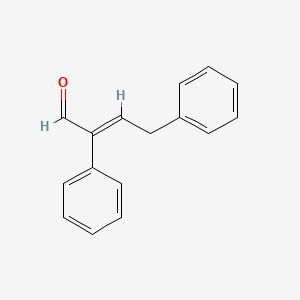
1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the phenoxyethyl group, and the attachment of the homopiperazinyl moiety. Common reagents used in these reactions include phenol derivatives, alkylating agents, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(2-Phenoxyethyl)benzimidazole
- 1-(2-Phenoxyethyl)-2-(4-methylpiperazinyl)benzimidazole
Uniqueness
1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
87233-74-7 |
|---|---|
Molekularformel |
C29H34N4O9 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(4-methyl-1,4-diazepan-1-yl)-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C21H26N4O.2C4H4O4/c1-23-12-7-13-24(15-14-23)21-22-19-10-5-6-11-20(19)25(21)16-17-26-18-8-3-2-4-9-18;2*5-3(6)1-2-4(7)8/h2-6,8-11H,7,12-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
IQUJQARCXXLNQZ-LVEZLNDCSA-N |
Isomerische SMILES |
CN1CCN(CCC1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




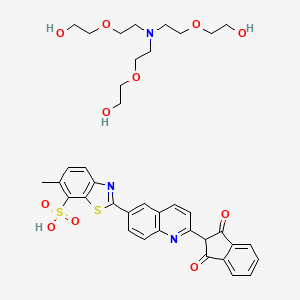
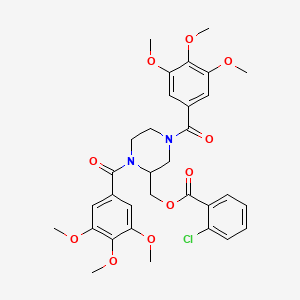

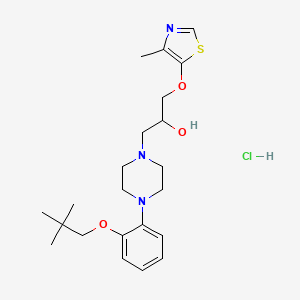
![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
